Aeruginosin A

Description

Structure

3D Structure

Properties

CAS No. |

21668-67-7 |

|---|---|

Molecular Formula |

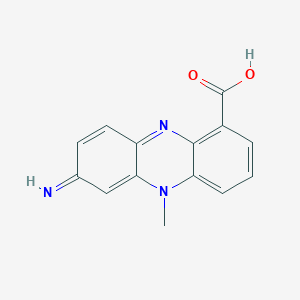

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

7-imino-5-methylphenazine-1-carboxylic acid |

InChI |

InChI=1S/C14H11N3O2/c1-17-11-4-2-3-9(14(18)19)13(11)16-10-6-5-8(15)7-12(10)17/h2-7,15H,1H3,(H,18,19) |

InChI Key |

BYCCNAAWRIKPAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC(=C2N=C3C1=CC(=N)C=C3)C(=O)O |

Origin of Product |

United States |

Overview of Nonribosomal Peptides from Cyanobacteria

Cyanobacteria are prolific producers of a vast array of secondary metabolites, including a significant number of nonribosomal peptides (NRPs). uio.nomdpi.com These peptides are synthesized by large, multifunctional enzyme complexes known as nonribosomal peptide synthetases (NRPSs), rather than by the ribosomal machinery. mdpi.comgoogle.com This enzymatic pathway allows for the incorporation of a wide variety of non-proteinogenic amino acids, leading to a remarkable structural diversity that is not achievable through ribosomal synthesis. uio.nooup.com

NRPs from cyanobacteria often exhibit complex structures, including cyclic and branched formations, and can contain modified amino acids such as D-amino acids, N-methylated residues, and glycosylated or acylated components. google.com This structural complexity contributes to their broad range of biological activities, which include roles as toxins, siderophores, and pigments. google.com Many of these compounds have been investigated for their potential as therapeutic agents, with some demonstrating cytotoxic, enzyme-inhibiting, anti-inflammatory, antibacterial, and antifungal properties. mdpi.com

The biosynthesis of NRPs occurs on a modular NRPS enzyme complex. uio.nomdpi.com Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. uio.nomdpi.com The modular nature of NRPSs allows for a combinatorial-like biosynthesis, resulting in the production of numerous structural variants within a single class of peptides. google.comoup.com The aeruginosin family of peptides is a prime example of the chemical diversity generated by these biosynthetic pathways. asm.org

Historical Context of Aeruginosin a Discovery and Isolation

Aeruginosin 298A, the first member of the aeruginosin family to be identified, was isolated in the early 1990s by a research team led by Murakami. nih.gov The compound was discovered during the screening of metabolites from the cyanobacterium Microcystis aeruginosa (strain NIES-298). nih.gov The initial structural elucidation of Aeruginosin 298A was accomplished using two-dimensional nuclear magnetic resonance (2D-NMR) techniques. nih.govmdpi.com

This discovery marked the identification of a new class of peptides with serine protease inhibitory activity. mdpi.com In 1998, the absolute stereochemistry of Aeruginosin 298A was confirmed through X-ray crystallographic analysis of its complex with leech thrombin. nih.gov This detailed structural information provided insights into its mechanism of inhibition and opened avenues for structure-based drug design. nih.gov Following its discovery, the total organic synthesis of Aeruginosin 298A, along with Aeruginosin 298B, was successfully achieved in 2001, further confirming its structure. nih.gov The initial isolation of Aeruginosin 298A from Microcystis aeruginosa paved the way for the subsequent discovery of numerous other aeruginosin congeners from various cyanobacterial genera, including Planktothrix, Nostoc, and Nodularia. nih.govmdpi.com

Significance of Aeruginosin a Within the Aeruginosin Family

Cyanobacterial Genera Producing Aeruginosins

Research has identified several cyanobacterial genera as producers of aeruginosins. These include bloom-forming genera such as Microcystis, Planktothrix, Nodularia, Nostoc, and Aphanizomenon. mdpi.comnih.govnih.govrsc.org The remarkable structural diversity of aeruginosins is a result of variations in the producing strains' biosynthetic gene clusters, which can be influenced by events like horizontal gene transfer and recombination. nih.govresearchgate.net

The genus Microcystis is a well-documented source of aeruginosins, with the first member of this peptide family, aeruginosin 298A, being isolated from Microcystis aeruginosa (strain NIES-298) in the early 1990s. mdpi.comnih.gov Subsequent research has unveiled a wide array of aeruginosin variants from different M. aeruginosa strains, highlighting the chemical diversity within this single genus. nih.gov

Studies on strains like M. aeruginosa PCC 7806, NIES-98, and NIES-843 have led to the identification and analysis of their aeruginosin synthetase (aer) gene clusters. nih.govresearchgate.net These analyses revealed that while major parts of the gene clusters are highly similar across strains, significant differences exist in the genes responsible for tailoring enzymes, such as halogenases and sulfotransferases. researchgate.net This genetic variability directly corresponds to the structural peculiarities of the aeruginosin congeners produced by each strain. For instance, mass spectrometry has detected various aeruginosins, including aeruginosin 98A and 98B in strain NIES-98, and aeruginosin 686 in strain PCC 7806. nih.gov The aeruginosin gene cluster has been identified in 21 strains of M. aeruginosa, suggesting its significance to the species' ecological success. publish.csiro.au

Some research suggests that protease inhibitors like aeruginosins may play a role in discouraging grazing by zooplankton, although studies on the transcriptional response of Microcystis to grazers have shown that the genes for aeruginosin synthesis are not always highly affected by their presence. noaa.gov

Table 1: Examples of Aeruginosins from Microcystis Strains

| Strain | Aeruginosin Variant(s) Detected | Reference |

|---|---|---|

| Microcystis aeruginosa NIES-298 | Aeruginosin 298A, Aeruginosin 298B | mdpi.com |

| Microcystis aeruginosa NIES-98 | Aeruginosin 98A, Aeruginosin 98B, Aeruginosin 98C | mdpi.comnih.gov |

| Microcystis aeruginosa PCC 7806 | Aeruginosin 686A, Aeruginosin 686B | nih.govresearchgate.net |

| Microcystis aeruginosa NIES-101 | Aeruginosin 101 | mdpi.com |

| Microcystis aeruginosa NIES-89 | Aeruginosin 89A, Aeruginosin 89B | mdpi.com |

The filamentous cyanobacterium Planktothrix is another major producer of aeruginosins. nih.govmdpi.com In 1997, aeruginosin 205A and 205B were isolated from Planktothrix agardhii (NIES-205) collected from Lake Kasumigaura, Japan. mdpi.com Like Microcystis, Planktothrix exhibits high structural diversity in its aeruginosin production, which is a consequence of multiple genetic recombination events. mdpi.com

A comprehensive study of 124 Planktothrix strains found that 79 of them (64%) were aeruginosin producers. mdpi.com The high structural variability observed was attributed to various recombination processes affecting the aeruginosin biosynthesis genes. This includes the acquisition of genes for accessory enzymes that modify the peptide, such as halogenases and sulfotransferases, and large-scale recombination of gene clusters, possibly transferred from Microcystis. mdpi.com The aeruginosin synthesis pathway was first described from Planktothrix strain NIVA-CYA126/8. researchgate.net The N-terminus of aeruginosins from Planktothrix typically consists of phenyl lactic acid, distinguishing them from the hydroxyphenyl lactic acid commonly found in those from Microcystis. plos.org

Table 2: Aeruginosin Production in Planktothrix Lineages

| Phylogenetic Lineage | Key Characteristics | Common Aeruginosin Variant | Reference |

|---|---|---|---|

| Lineage 1 & 3 | Carry large-range aer gene recombination | Aer 716 (often with Aer 688) | mdpi.com |

| N/A | Strain NIVA-CYA126/8 | Aeruginoside 126A/B | mdpi.com |

Nodularia, a genus of filamentous, bloom-forming cyanobacteria, also contributes to the chemical diversity of aeruginosins. plos.org Research on Nodularia spumigena has revealed that it produces structurally novel members of the aeruginosin family. plos.orgnih.gov These variants are characterized by an N-terminal short fatty acid chain, L-Tyr, L-Choi, and L-argininal, with some variants also containing a pentose (B10789219) sugar. nih.gov

Genomic analysis of Nodularia spumigena CCY9414 identified a compact 18-kb aeruginosin gene cluster. plos.orgnih.gov This discovery demonstrated that Nodularia strains can produce both aeruginosins and another family of linear peptides called spumigins, using two separate peptide synthetases. plos.orgasm.org In a study of 16 Nodularia strains from the Baltic Sea and Australia, 11 distinct structural variants of aeruginosins were found, highlighting the chemical diversity within this genus. nih.gov Additionally, a glycosylated aeruginosin, suomilide, was first identified in Nodularia spumigena (strain HKVV) and later in Nodularia sphaerocarpa (strain UHCC 0038). mdpi.comacs.org

The genus Nostoc, which includes terrestrial and symbiotic species, is another source of aeruginosins. nih.gov The discovery of aeruginosin 865 from a terrestrial Nostoc sp. (Lukešová 30/93) was significant as it was the first aeruginosin found in this genus and possessed a unique structure containing both a fatty acid and a carbohydrate moiety. researchgate.netfrontiersin.org This finding expanded the known habitat of aeruginosin producers beyond aquatic environments.

Further research has shown that the production of aeruginosins is widespread throughout the Nostoc lineage. frontiersin.org Analysis of various Nostoc isolates, including those from symbiotic associations, revealed a diversity of aeruginosins and related glycopeptides. frontiersin.org This suggests that Nostoc is a unique source of glycosylated non-ribosomal peptides. frontiersin.org

The genus Aphanizomenon has more recently been confirmed as a producer of aeruginosins. nih.govmdpi.com While aeruginosins had been detected in crude extracts from Aphanizomenon blooms previously, the isolation and characterization of a pure compound from this genus is a newer development. mdpi.com

In a study of Aphanizomenon sp. (strain KUCC C2) from the Curonian Lagoon, a new variant, designated AER525, was identified as the active agent responsible for serine protease inhibition. nih.govmdpi.com This compound was not listed in the CyanoMetDB database, indicating it was a novel discovery. mdpi.com Phylogenomic analysis of several Aphanizomenon flos-aquae genomes also identified aeruginosin biosynthetic gene clusters, confirming the genetic basis for production in this genus. mdpi.com

Aeruginosins have also been isolated from marine sponges, where they are believed to be produced by symbiotic cyanobacteria. mdpi.comnih.govresearchgate.net The compounds found in sponges, sometimes referred to as dysinosins, are structurally related to aeruginosins. nih.gov This indicates that the ecological niche of aeruginosin producers extends to marine symbiotic relationships. researchgate.net

Cyanobacteria form symbiotic relationships with a wide variety of marine hosts, including sponges, macroalgae, and invertebrates. mdpi.com These associations can trigger metabolic changes in the cyanobacteria, potentially activating biosynthetic pathways for compounds not typically produced when free-living. mdpi.com The presence of aeruginosins in sponges suggests that these symbiotic systems are a source of chemically diverse and bioactive peptides. researchgate.net

Environmental Factors Influencing Aeruginosin Production in Aquatic Ecosystems

The synthesis and concentration of aeruginosins by cyanobacteria are significantly modulated by various environmental factors. These factors can influence the growth of the cyanobacteria, the relative abundance of toxin-producing strains, and the direct regulation of the biosynthetic pathways. oup.com

Key environmental determinants include:

Nutrient Availability : Nitrogen and phosphorus are critical chemical factors. nih.gov As aeruginosins are nitrogen-rich compounds, their synthesis can be linked to the availability of nitrogen in the environment. noaa.gov Studies on related cyanobacterial toxins suggest that nutrient concentrations and ratios (e.g., N:P ratio) can impact the production of secondary metabolites. wrc.org.zanih.gov

Light Intensity : Light is a crucial factor for these photosynthetic organisms. High light intensity can be a stressor, and studies on other cyanobacterial peptides have shown that it can influence the transcription of synthetase genes and subsequent toxin production. wrc.org.zanih.gov

pH : The acidity or alkalinity of the water can influence cyanobacterial growth and metabolism. Neutral to alkaline conditions often favor the development of cyanobacterial blooms. wrc.org.za

The interplay of these factors is complex, and optimal conditions for growth may also lead to higher cellular content of secondary metabolites like aeruginosins. oup.com

Proposed Ecological Roles of Aeruginosins in Microbial Interactions

Aeruginosins are considered secondary metabolites, compounds that are not essential for primary growth but likely confer a competitive advantage to the producer. researchgate.neteuropa.eu Their primary proposed roles in aquatic ecosystems involve chemical defense and communication.

Chemical Defense Mechanisms

A widely accepted ecological function of aeruginosins is as a chemical defense against grazing. plos.orgnih.gov Many aeruginosins are potent inhibitors of serine proteases, such as trypsin. mdpi.comresearchgate.nethelsinki.fi These enzymes are vital for digestion in many zooplankton grazers, like Daphnia. By inhibiting these digestive proteases, aeruginosins can act as a grazing deterrent, reducing the fitness of the predator and providing a selective advantage to the producing cyanobacterium. plos.org This defense mechanism is believed to be a contributing factor to the ecological success and formation of dense, toxic blooms by species like Nodularia spumigena. plos.orghelsinki.fi The presence of grazers or their chemical cues (infochemicals) in the water can induce an increase in the production of these defensive compounds in some cyanobacteria. nih.gov

Inter-species Chemical Communication

Aeruginosins may also function as allelochemicals, mediating interactions between different species of microorganisms. ug.edu.plnih.gov Allelopathy refers to the chemical inhibition or stimulation of one organism by another. nih.gov By releasing aeruginosins into their immediate environment (the phycosphere), cyanobacteria could inhibit the growth of competing phytoplankton or other bacteria. europa.eumdpi.com This would give the aeruginosin producer a competitive edge in the struggle for essential resources like nutrients and light. europa.eu Studies have shown that co-culturing different cyanobacterial strains can lead to an upregulation of secondary metabolites, including aeruginosins, suggesting a role in intraspecific and interspecific competition. europa.eu These chemical signals are part of the complex web of interactions that structure microbial communities in aquatic ecosystems. nih.gov

Core Tetrapeptide Structural Elements of Aeruginosins

The fundamental framework of aeruginosins is a tetrapeptide chain. mdpi.com This core structure, however, is subject to extensive modification, leading to a wide array of naturally occurring analogues. The diversity is introduced through the incorporation of different building blocks during their nonribosomal peptide synthetase (NRPS) biosynthesis. nih.govresearchgate.net

N-Terminal Residue Variations

The N-terminus of aeruginosins is typically occupied by an aromatic lactic acid derivative or a short-chain fatty acid. mdpi.complos.org

In many aeruginosins, particularly those isolated from Microcystis, the N-terminal residue is 3-(4-hydroxyphenyl)lactic acid (Hpla). oup.comresearchgate.net This moiety can undergo further modifications, including mono- or di-halogenation (chlorination) and sulfation on the benzene (B151609) ring, contributing to the structural diversity of the aeruginosin family. asm.orgmdpi.comoup.com For instance, aeruginosins with non-chlorinated, monochlorinated, and dichlorinated Hpla have been found to be coproduced in some Microcystis strains. asm.org The Hpla unit is typically found in the D-configuration. mdpi.comacs.org

Alternatively, the N-terminal position can be occupied by phenyl lactic acid (Pla), which is more commonly found in aeruginosins from Planktothrix. mdpi.comresearchgate.net Similar to Hpla, Pla can also be subject to modifications. For example, aeruginosin 205A contains a sulfated Pla moiety. mdpi.comacs.org In contrast to the typical D-configuration of Hpla, the Pla in aeruginosin 205A has been identified to be in the L-configuration. mdpi.com

A notable variation in the N-terminal residue was discovered in aeruginosins produced by Nodularia spumigena. plos.orgnih.gov These variants possess short-chain fatty acids ranging from acetic acid (C2) to decanoic acid (C10) at the N-terminus. plos.orgresearchgate.net This discovery expanded the known structural diversity of the aeruginosin family beyond the typical aromatic lactic acid derivatives. plos.org

2-Carboxy-6-hydroxyoctahydroindole (Choi) Moiety Stereochemistry

The 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety is a hallmark of the aeruginosin family, occupying the third position of the tetrapeptide. nih.govmdpi.com This unusual bicyclic amino acid is a rigid structural element that is crucial for the biological activity of aeruginosins. uno.edu The stereochemistry of the Choi moiety has been a subject of detailed investigation. The absolute configuration of the Choi in aeruginosin 98B was determined through X-ray crystallographic analysis of its complex with thrombin. mdpi.com In many cases, the Choi moiety has a cis-fused ring system. researchgate.net The stereochemistry can be variable among different aeruginosin congeners, and this variation plays a significant role in their biological properties. For example, the total synthesis of aeruginosin 298-A was instrumental in revising its initially proposed stereochemistry to D-Hpla-D-Leu-L-Choi-L-Argol. researchgate.net Further modifications to the Choi moiety, such as glycosylation and sulfation, have also been observed, adding another layer of structural complexity. oup.comresearchgate.net For instance, some aeruginosins feature a xylose unit attached to the hydroxyl group of the Choi moiety. nih.govresearchgate.net

C-Terminal Arginine Derivative Moiety Variations

The C-terminal position of aeruginosins is a key site of structural variability, occupied by a range of arginine derivatives. These modifications significantly influence the biological activity of the congeners. The diversity is generated through various enzymatic modifications of the arginine residue, including reduction, decarboxylation, and cyclization. asm.orgnih.gov

Argininal (B8454810) is a common C-terminal moiety in many aeruginosin variants. plos.orgresearchgate.net It is formed by the reduction of the C-terminal arginine's carboxyl group to a reactive aldehyde. plos.orgoup.com This aldehyde group can exist in equilibrium with cyclic tautomers, which has been observed to complicate structural elucidation by NMR. asm.orgresearchgate.net Aeruginosins containing an argininal unit, such as aeruginosin K-139, have been noted for their potent inhibitory activity against serine proteases like thrombin. nih.govresearchgate.net Another variant, aeruginosin TR642, was found to contain the previously undescribed 4,5-didehydroaraginal (Ddha) subunit. nih.govresearchgate.net

| Aeruginosin Congener | C-Terminal Moiety | Producing Organism | Reference |

| Aeruginosin K-139 | Argininal | Microcystis sp. | nih.govresearchgate.net |

| Aeruginosin 686 A/B | Argininal | Microcystis aeruginosa PCC 7806 | nih.govasm.org |

| Aeruginosin TR642 | 4,5-didehydroaraginal | Microcystis sp. | nih.gov |

| Aeruginosin 89-A/B | Argininal | Microcystis aeruginosa NIES-89 | nih.govresearchgate.net |

The reduction of the carboxyl group of the C-terminal arginine to a primary alcohol results in an argininol residue. nih.govoup.com Aeruginosin 298-A, one of the first members of this family to be isolated from Microcystis aeruginosa (NIES-298), features this L-argininol (L-Argol) moiety. nih.govpharm.or.jp The conversion from a carboxylic acid to an alcohol function is catalyzed by a reductase domain within the nonribosomal peptide synthetase (NRPS) machinery. oup.com

| Aeruginosin Congener | C-Terminal Moiety | Producing Organism | Reference |

| Aeruginosin 298-A | Argininol | Microcystis aeruginosa NIES-298 | nih.govpharm.or.jp |

Agmatine (B1664431) is formed by the decarboxylation of arginine. nih.govoup.com This modification removes the carboxyl group entirely, leaving a primary amine. Numerous aeruginosin variants, including aeruginosin 98-A and aeruginosin 205A/B, terminate with an agmatine residue. rsc.orgnih.gov The presence of agmatine has been shown to be consistent with potent trypsin inhibition. rsc.org In some cases, the agmatine moiety itself can be further modified, for instance by N-prenylation. mdpi.com

| Aeruginosin Congener | C-Terminal Moiety | Producing Organism | Reference |

| Aeruginosin 98-A | Agmatine | Microcystis aeruginosa NIES-98 | nih.gov |

| Aeruginosin 205A/B | Agmatine | Not Specified | rsc.orgnih.gov |

| Varlaxin 1022A | Agmatine | Nostoc sp. UHCC 0870 | rsc.org |

| Aeruginosin KT688 | Agmatine | Microcystis bloom | mdpi.com |

Cyclization of the arginine side chain can lead to the formation of a six-membered ring, resulting in an amidinopiperidine derivative. plos.orgresearchgate.net This structure serves as a mimic of the guanidino group of arginine and has been explored in synthetic thrombin inhibitors to enhance selectivity. acs.orgaminer.cn In the context of natural aeruginosins, 1-amidino-2-ethoxy-3-aminopiperidine has been identified as a C-terminal moiety, adding to the structural complexity of this peptide family. rsc.orgresearchgate.net

Another cyclization pathway for the arginine side chain involves the formation of a five-membered ring. nih.gov This results in moieties such as the 1-amino-2-(N-amidino-Δ3-pyrrolinyl)-ethyl (Aaep) group, which has been found exclusively in aeruginosins from the cyanobacterium Planktothrix. rsc.orgasm.org The oscillarin (B10852505) peptides, for example, contain this Aaep moiety. nih.gov The presence of the Aaep group has been shown to be important for the interaction with and inhibition of trypsins. rsc.org Additionally, 1-amidino-2-aminopyrrolidine (Aap) has also been identified as a C-terminal building block in some aeruginosins. nih.govresearchgate.net

| Aeruginosin Congener | C-Terminal Moiety | Producing Organism | Reference |

| Oscillarin | 1-amino-2-(N-amidino-Δ3-pyrrolinyl)-ethyl (Aaep) | Planktothrix | asm.orgnih.gov |

| Suomilide | 1-amino-2-(N-amidino-Δ3-pyrrolinyl)-ethyl (Aaep) | Nodularia spumigena | rsc.org |

Post-Peptide Assembly Modifications and Their Structural Implications

Beyond the variations at the C-terminus, the structural diversity of aeruginosins is further amplified by post-peptide assembly modifications. These modifications are catalyzed by tailoring enzymes, often encoded within the aeruginosin biosynthetic gene cluster. nih.govplos.org

Common modifications include:

Sulfation: Sulfate (B86663) groups can be added to the hydroxyl groups of the Choi moiety or the N-terminal (hydroxy)phenyllactic acid (Hpla) unit. oup.comnih.govplos.org For example, aeruginosin KT688 contains a Choi-6-sulfate. mdpi.com This sulfation is accomplished by sulfotransferases. nih.gov

Glycosylation: The attachment of sugar moieties, such as a pentose or xylose, to the Choi residue creates glycopeptide derivatives known as aeruginosides. nih.govplos.orgresearchgate.net The AerI glycosyltransferase is responsible for this modification in certain strains. plos.orgresearchgate.net

Halogenation: Chlorination of the N-terminal Hpla moiety is another frequent modification, leading to mono- or dichlorinated variants within a single producing strain. oup.comnih.gov

Fatty Acid Acylation: Some aeruginosins, particularly those from Nodularia spumigena, have been found to possess N-terminal short-chain fatty acids (ranging from C2 to C10) instead of the typical Hpla or Pla group. plos.org

These post-assembly modifications create a vast array of aeruginosin congeners from a limited number of core peptide backbones, significantly expanding the chemical and functional diversity of this peptide family. nih.govasm.org

Halogenation Patterns

Halogenation, primarily chlorination and occasionally bromination, is a significant modification observed in aeruginosin congeners, contributing to their structural diversity. nih.govresearchgate.net These modifications are catalyzed by FADH2-dependent halogenases. oup.com

Chlorination: In Microcystis species, monochlorination or dichlorination typically occurs on the Hpla moiety at the N-terminus. oup.com For instance, aeruginosin 828A, isolated from a Planktothrix strain, features a chloroleucine (Cleu) residue. nih.gov The presence of a chlorine atom is often identified by its characteristic isotopic pattern in mass spectrometry. nih.gov The gene aerJ has been identified as encoding the halogenase responsible for chlorination at position 1 (Hpla/Pla) and/or position 2 of the peptide. mdpi.com

Bromination: Interestingly, the Hpla moiety of several aeruginosins, including 98C, GE686, GE766, GE730, and GE810, has been found to be brominated. This is a notable finding as bromine is not typically detected in the natural environment or culture media of these cyanobacteria. mdpi.com

Sulfation Modifications

Sulfation is another key chemical modification that enhances the structural variety of aeruginosins. This process is catalyzed by sulfotransferases, with the gene aerL being identified as a putative sulfotransferase gene. nih.govmdpi.com

Location of Sulfation: The sulfate group can be attached to different parts of the aeruginosin molecule. In some congeners, sulfation occurs at the hydroxyl group of the Hpla moiety at position 1. asm.orgmdpi.com In others, the Choi moiety at position 3 is sulfated, specifically at the C-6 hydroxyl group. asm.orgmdpi.com For example, aeruginosins KT688, KT718, and KT575 are all sulfated at the Choi-6-position. mdpi.com

Sulfation of Glycosyl Moiety: In some glycosylated aeruginosins, the sulfate group is attached to the sugar moiety itself. For instance, in certain aeruginosides from Planktothrix agardhii, a sulfate group is linked to the xylose moiety attached to the Choi residue. mdpi.com

Glycosylation Events

Glycosylation, the attachment of a sugar moiety, is a modification primarily observed in aeruginosins produced by Planktothrix strains, although it has also been reported in Nodularia spumigena. nih.govresearchgate.net This process is catalyzed by a glycosyltransferase encoded by the aerI gene. researchgate.net

Sugar Moiety: The most commonly observed sugar is xylose, which is O-linked to the hydroxyl group of the Choi moiety. researchgate.netmdpi.com

Glycosylated Aeruginosins: The resulting glycopeptides are referred to as aeruginosides. researchgate.net For example, aeruginosides 126 A and B are glycosylated congeners. nih.gov Suomilide, a glycosylated aeruginosin, was identified in Nodularia spumigena. nih.gov

Prenylation in Aeruginosin Derivatives

Prenylation, the attachment of a prenyl group (derived from isoprene), is a rare but noteworthy modification in the aeruginosin family.

First Prenylated Aeruginosin: Aeruginosin KB676 is the first and, to date, only described prenylated aeruginosin derivative. mdpi.comresearcher.lifenih.gov In this compound, a prenyl group is attached to the agmatine residue at the C-terminus, forming an N⁴-prenyl-agmatine. mdpi.com

Biosynthesis of Prenylation: The biosynthesis of the pyrroline (B1223166) ring in the related compound Aeap involves an N-prenylation step. The enzyme Aer3, a member of a novel clade of bacterial prenyltransferases, catalyzes the selective isopentenylation of agmatine. acs.orgnih.gov

Analytical Methodologies for Structural Elucidation

The complex and varied structures of aeruginosins necessitate the use of sophisticated analytical techniques for their elucidation. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the de novo structural elucidation of aeruginosins. mdpi.com It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

1D and 2D NMR Experiments: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial. nih.govmdpi.com 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to piece together the structure of the peptide. nih.govmdpi.com

COSY and TOCSY experiments help in identifying the spin systems of individual amino acid residues. nih.govmdpi.com

HMBC experiments reveal long-range correlations between protons and carbons, which is essential for establishing the sequence of the amino acid residues. nih.govmdpi.com

NOESY/ROESY experiments provide information about the spatial proximity of protons, which aids in determining the stereochemistry and conformation of the molecule. nih.govmdpi.com

Challenges in NMR Analysis: A common challenge in the NMR analysis of aeruginosins is the presence of rotamers (conformational isomers) due to restricted rotation around the amide bond between the second and third residues. This results in the appearance of two sets of peaks in the NMR spectra, complicating their interpretation. mdpi.commdpi.com

Structural Confirmation: The complete structure of novel aeruginosins, such as aeruginosin KB676 and aeruginosin 828A, has been successfully determined primarily through the interpretation of their comprehensive NMR data. nih.govmdpi.com For example, in the case of aeruginosin KT575, the chemical shifts of specific carbons in the isoleucine residue were used to determine its D-allo-Ile configuration by comparison with known aeruginosins. mdpi.com

The following table provides an example of the kind of data obtained from NMR analysis for the structural elucidation of an aeruginosin congener.

| Compound | NMR Techniques Used | Key Structural Features Determined by NMR | Reference |

| Aeruginosin KB676 | 1D (¹H, ¹³C), 2D (COSY, HMBC, NOE) | Structure of the unique ⁴N-prenyl-agmatine, stereochemistry of the Choi moiety. | mdpi.com |

| Aeruginosin 828A | 2D (COSY, HSQC, HMBC, NOESY) | Identification of phenyllactic acid, chloroleucine, 2-carboxy-6-(4'-sulfo-xylosyl)-octahydroindole, and 3-aminoethyl-1-N-amidino-Δ-3-pyrroline residues. | nih.gov |

| Aeruginosin KT688 | 1D (¹H, ¹³C), 2D (HSQC, HMBC, COSY, TOCSY, ROESY) | Assembly of Hpla-Phe-Choi-6-sulfate-agmatine linear structure. | mdpi.com |

| Aeruginosin KT575 | 1D (¹H, ¹³C), 2D (COSY, TOCSY, ROESY, HMQC, HMBC) | Identification of 3-Cl-Hpla, D-alloIle, and Choi residues. | mdpi.com |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a cornerstone technique for the identification and structural characterization of aeruginosins from complex biological matrices like cyanobacterial extracts. nih.govscielo.br High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the accurate determination of molecular formulas and the differentiation of various aeruginosin congeners, which exhibit a high degree of structural variability. mdpi.com Techniques such as matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) MS are also employed for the analysis of oligopeptides in the mass range of aeruginosins (500 to 2,000 Da). nih.gov

Tandem mass spectrometry (MS/MS) is particularly crucial for structural elucidation through fragmentation analysis. The fragmentation patterns provide key information about the peptide sequence and the nature of the constituent amino acid residues. For aeruginosins, specific characteristic fragment ions are consistently observed, which serve as diagnostic markers for this class of compounds. For instance, the immonium ion of the unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety is frequently detected. scielo.brresearchgate.netscielo.br The analysis of fragmentation data enables the annotation of known aeruginosins and the identification of novel structural variants. researchgate.netscielo.br

| Characteristic Ion (m/z) | Fragment Identity | Significance |

| 140 | Choi immonium ion | Diagnostic marker for the presence of the Choi moiety. scielo.brscielo.br |

| 221 | Leu-Choi fragment | Indicates the linkage between Leucine (B10760876) and the Choi residue. scielo.br |

| 322 | Choi-Aeap + 2H | Represents a core fragment of the aeruginosin structure. researchgate.net |

| 454 | (Xyl)Choi-Aeap + 2H | Suggests glycosylation of the Choi residue with xylose. researchgate.net |

This table summarizes common fragment ions observed during the MS/MS analysis of aeruginosins, which are instrumental in their identification.

Chiral Chromatography (HPLC) for Stereochemical Assignment

The determination of the stereochemistry of the constituent amino acids is critical for the complete structural elucidation of aeruginosins and for understanding their biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for this purpose. mdpi.com The standard procedure involves the acid hydrolysis of the peptide to break it down into its individual amino acid components. mdpi.comnih.gov

Following hydrolysis, the amino acids are derivatized with a chiral derivatizing agent (CDA). nih.gov Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is one of the most widely used agents for this purpose. nih.govrsc.org This reaction converts the amino acid enantiomers into diastereomeric derivatives. These diastereomers can then be separated and analyzed using standard reverse-phase HPLC. nih.gov The retention times of the derivatized amino acids from the natural product are compared with those of authentic L- and D-amino acid standards that have been subjected to the same derivatization process. mdpi.com This comparison allows for the unambiguous assignment of the absolute configuration (L or D) of each amino acid residue in the aeruginosin structure. mdpi.comnih.gov

X-ray Crystallography for Absolute Configuration Determination

While MS and chiral HPLC provide essential structural and stereochemical information, X-ray crystallography offers the most definitive method for determining the absolute three-dimensional structure and configuration of a molecule. nih.govresearchgate.net This technique has been successfully applied to several members of the aeruginosin family, often by analyzing the compound when it is bound to its biological target, such as a serine protease. mdpi.comacs.org

For example, the absolute stereochemistry of aeruginosin 298A was unequivocally confirmed through the X-ray crystallographic analysis of its complex with leech thrombin, resolved at 2.1 Å. mdpi.com Similarly, the absolute configuration of aeruginosin 98B was determined from the crystal structure of its ternary complex with hirudin and thrombin. mdpi.com In another case, a co-crystal structure of chlorodysinosin A, a potent member of the aeruginosin family, with thrombin confirmed the configurational assignments that had been achieved through total synthesis. acs.org These crystallographic studies not only verify the absolute configuration but also provide crucial insights into the specific molecular interactions between the inhibitor and the active site of the enzyme, which can be leveraged for structure-based drug design. mdpi.comacs.org

Comparative Structural Analysis within the Aeruginosin Family and Related Natural Product Classes

The aeruginosin family of protease inhibitors is part of a broader superfamily of cyanobacterial peptides that share biosynthetic and structural features. Comparative analysis with other related natural product classes, such as suomilides, dysinosins, and spumigins, reveals fascinating structural relationships and diversification. acs.orgnih.govnih.gov

Aeruginosin-Suomilide Structural Relationships

Suomilides are considered to be part of the aeruginosin family based on structural and biosynthetic similarities. nih.govfrontiersin.org Both aeruginosins and suomilides are tetrapeptides that often contain unusual amino acid moieties derived from a shared biosynthetic logic. nih.gov The primary structural distinction lies in the core bicyclic amino acid. While aeruginosins are characterized by the presence of a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, suomilide contains a densely functionalized tricyclic azabicyclononane (Abn) residue instead. nih.govnih.govmdpi.com Genetic analyses suggest that the Abn moiety in suomilide is a biosynthetic modification of the Choi scaffold, reinforcing the close evolutionary relationship between these two peptide classes. nih.govresearchgate.net

Aeruginosin-Dysinosin Structural Relationships

Dysinosins represent a distinct subset within the aeruginosin family, primarily isolated from marine sponges. mdpi.comacs.org They share the characteristic aeruginosin structural backbone, including a substituted 2-carboxyperhydroindole core (a Choi derivative). mdpi.comacs.org A key distinguishing feature of many dysinosins, such as dysinosin A, is the presence of a sulfated glyceric acid unit at the N-terminus. mdpi.com In contrast, other variants like dysinosin D lack this sulfate group and bear a hydroxyl group instead, making them structurally very similar to certain aeruginosins. mdpi.com The inclusion of dysinosins in the aeruginosin family highlights the distribution of these compounds across different biological sources, from freshwater cyanobacteria to marine sponges. mdpi.commdpi.com

Aeruginosin-Spumigin Structural Relationships

The structural relationship between aeruginosins and spumigins has been a topic of significant interest, as they are structurally similar linear peptides that are often produced by the same cyanobacterial species, such as Nodularia spumigena. plos.orgnih.gov Despite their structural resemblance, they are synthesized by separate non-ribosomal peptide synthetase (NRPS) gene clusters. plos.orgnih.gov Phylogenetic analyses indicate that the spumigin and aeruginosin gene clusters are biosynthetically unrelated, suggesting a convergent evolution of these similar structures. researchgate.net Both peptide families are linear tetrapeptide aldehydes, but they can differ in their N-terminal capping group and other constituent amino acids. plos.orgresearchgate.net For instance, some aeruginosins from Nodularia feature rare N-terminal short-chain fatty acids, a feature that broadens the known structural diversity of the family and blurs the lines with other acylated peptides. plos.orgnih.gov

Analysis of Varlaxin and Pseudospumigin Structural Features

The structural diversity within the aeruginosin family is further exemplified by the unique characteristics of varlaxins and pseudospumigins. These congeners, while sharing the basic tetrapeptide framework, possess distinct modifications that set them apart.

Varlaxins: Glycosylation and Unique Moieties

Discovered in Nostoc sp. UHCC 0870, varlaxins represent a novel subgroup of the aeruginosin family. rsc.orgjyu.fi The structures of two primary congeners, Varlaxin 1046A and Varlaxin 1022A, have been elucidated through mass spectrometry and NMR spectroscopy. rsc.orgresearchgate.net Their core structure is comprised of four key moieties: 2-O-methylglyceric acid 3-O-sulfate, isoleucine, the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, and a terminal arginine derivative. rsc.orgjyu.firesearchgate.net

A defining feature of varlaxins is the decoration of the Choi moiety with an unusual α-D-glucopyranose unit. rsc.orgjyu.fi This sugar is further derivatized with two 4-hydroxyphenylacetic acid (Hpaa) residues, a modification not previously observed in other aeruginosins. jyu.fimdpi.com The primary structural difference between Varlaxin 1046A and Varlaxin 1022A lies in the C-terminal arginine derivative; specifically, the nature of its cyclization. rsc.orgjyu.firesearchgate.net In Varlaxin 1046A, this takes the form of a 1-amidino-3-(2-aminoethyl)-3-pyrroline moiety, which has been shown to significantly enhance its inhibitory activity compared to the 4-amidinobutylamide moiety found in Varlaxin 1022A. rsc.org

Pseudospumigins: Variation in the Core Amino Acid Sequence

Pseudospumigins are linear tetrapeptides that are structurally analogous to both spumigins and aeruginosins. frontiersin.orgnih.gov They were first identified in the benthic cyanobacterium Nostoc sp. CENA543. frontiersin.org Unlike aeruginosins, which are characterized by the central Choi moiety, pseudospumigins feature an aliphatic amino acid—isoleucine (Ile), leucine (Leu), or valine (Val)—at this position. frontiersin.orgnih.gov This substitution is a key diagnostic feature that distinguishes them from both aeruginosins and spumigins, the latter of which contain proline or methylproline. frontiersin.org

Several congeners, designated Pseudospumigin A through F, have been characterized. nih.gov The general structure consists of a variable N-terminal fatty acid, followed by two amino acids, and a C-terminal argininal. For instance, the building block sequence for Pseudospumigin E has been identified as Hpla-Hph-Leu-Argininal. uwm.edu The molecular formula for Pseudospumigin A is C31H44N6O7, highlighting its peptidic nature. uwm.eduuni.lu The biosynthetic gene cluster for pseudospumigins shows greater similarity to that of spumigins than to aeruginosins. frontiersin.orgnih.gov

Biosynthetic Pathways and Genetic Basis of Aeruginosin a Production

Aeruginosin Biosynthetic Gene Clusters (aer BGCs)

The genetic blueprint for aeruginosin synthesis is contained within the aer BGCs. These clusters are responsible for the production of the diverse family of aeruginosin peptides.

Genomic Organization and Architecture of aer BGCs

In Microcystis aeruginosa strains NIES-98 and NIES-843, the aer gene clusters are approximately 25 kb in size, while in strain PCC 7806, it is 27 kb. asm.org The cluster in Planktothrix agardhii CYA126/8 spans 35 kb and contains 19 open reading frames (ORFs), with nine (aerA-aerI) directly implicated in aeruginoside biosynthesis. nih.gov The aer gene cluster in Nodularia spumigena CCY9414 is 18 kb and comprises 8 proteins organized in a single operon. researchgate.netplos.org

A common feature of aer BGCs is the presence of genes encoding the core NRPS modules alongside genes for tailoring enzymes like halogenases, sulfotransferases, and glycosyltransferases. asm.orgresearchgate.netnih.gov These tailoring enzymes introduce further chemical diversity to the aeruginosin scaffold. helsinki.fi Additionally, genes encoding ABC transporters, such as aerN, are often found at the 3' end of the cluster and are thought to be essential for the export of the synthesized peptides. nih.gov

| Strain | Gene Cluster Size | Key Genes Present | Reference |

| Microcystis aeruginosa NIES-98 | ~25 kb | aerA, aerB, aerG1 | asm.org |

| Microcystis aeruginosa NIES-843 | ~25 kb | aerA, aerB, aerG1 | asm.org |

| Microcystis aeruginosa PCC 7806 | ~27 kb | aerA, aerB, aerG1 | asm.org |

| Planktothrix agardhii CYA126/8 | 35 kb | aerA-aerI | nih.gov |

| Nodularia spumigena CCY9414 | 18 kb | aerB, aerG, aerM | researchgate.netplos.org |

Comparative Genomics of aer BGCs Across Cyanobacterial Genera

Comparative genomic analyses of aer BGCs across different cyanobacterial genera, including Microcystis, Planktothrix, Nodularia, and Anabaena, reveal a fascinating evolutionary history characterized by both conservation and plasticity. asm.orgmdpi.com The core genes responsible for the assembly of the peptide backbone, such as aerB and aerG, and those for the synthesis of the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety (aerD, aerE, aerF), are generally conserved across these genera. researchgate.netmdpi.com This suggests a common ancestral origin for the aeruginosin biosynthetic pathway. nih.gov

Despite this core conservation, significant diversity exists in the genomic architecture of aer BGCs. nih.govmdpi.com This diversity arises from events such as horizontal gene transfer and recombination, leading to variations in the complement of tailoring enzymes and in the C-terminal release mechanisms. nih.govnih.gov For instance, some strains possess halogenase (aerJ) or sulfotransferase (aerL) genes, while others have glycosyltransferase (aerI) genes, leading to the production of halogenated, sulfated, or glycosylated aeruginosin variants. asm.orgnih.govnih.gov

Phylogenetic studies based on the concatenated sequences of core aer proteins have shown that aer genes from Planktothrix and Microcystis often cluster together, indicating a close evolutionary relationship and potential for horizontal gene transfer between these bloom-forming cyanobacteria. mdpi.com In contrast, aer genes from genera like Nostoc and Nodularia appear to be more distantly related. mdpi.com This genetic shuffling and diversification of the aer BGCs is a key driver of the high structural variability observed in the aeruginosin family of peptides. mdpi.com

Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly

The biosynthesis of Aeruginosin A is a classic example of nonribosomal peptide synthesis, a process that does not rely on ribosomes. Instead, it is carried out by large, modular enzyme complexes called nonribosomal peptide synthetases (NRPSs). researchgate.netuio.no These NRPSs function as an assembly line, where each module is responsible for the incorporation of a specific building block into the growing peptide chain. mdpi.com

A typical NRPS module consists of several domains: an adenylation (A) domain that selects and activates a specific amino or hydroxy acid, a peptidyl carrier protein (PCP) or thiolation (T) domain that tethers the activated substrate, and a condensation (C) domain that catalyzes peptide bond formation. nih.govmdpi.com Optional domains, such as epimerization (E) domains, can also be present to modify the incorporated residues. mdpi.com

Loading Module (AerA) Specificity and Function

The initiation of aeruginosin biosynthesis is carried out by the loading module, typically encoded by the aerA gene. asm.org AerA is a hybrid PKS/NRPS module that activates and incorporates the N-terminal residue of the aeruginosin peptide. asm.orgmdpi.com This initial building block is an α-hydroxy acid, commonly a derivative of phenyllactic acid (Pla) or hydroxyphenyllactic acid (Hpla). nih.govmdpi.com

The AerA module contains an adenylation (A) domain, a ketoreductase (KR) domain, and an acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domain. nih.govmdpi.com The A domain specifically selects an α-keto acid, such as phenylpyruvate or hydroxyphenylpyruvate. asm.orgnih.gov This selection is achieved through a specific binding pocket within the A domain. mdpi.com The activated α-ketoacyl group is then transferred to the PCP domain. mdpi.com Subsequently, the KR domain stereoselectively reduces the keto group to a hydroxyl group, forming the final α-hydroxy acid residue that will become the N-terminus of the aeruginosin. mdpi.com The specificity of the AerA A-domain for either phenylpyruvate or hydroxyphenylpyruvate is thought to be a key determinant of the type of aeruginosin produced by a particular strain. nih.gov

Peptide Elongation Modules (AerB, AerG) and Substrate Incorporation

Following the initiation step, the growing peptide chain is elongated through the sequential action of NRPS modules encoded by the aerB and aerG genes. asm.orgresearchgate.netmdpi.com

The aerB gene encodes a module responsible for incorporating the second residue in the aeruginosin tetrapeptide. mdpi.com This module typically contains a condensation (C) domain, an adenylation (A) domain, a peptidyl carrier protein (PCP) domain, and often an epimerization (E) domain. mdpi.com The A domain of AerB is specific for a hydrophobic amino acid, with leucine (B10760876) and tyrosine being common substrates. mdpi.complos.org The E domain, when present, converts the incorporated L-amino acid to its D-epimer, a common feature in aeruginosins. mdpi.comnih.gov In some instances, such as in the biosynthesis of certain aeruginosin variants in Nodularia spumigena, the C-domain of AerB is proposed to act as a loading domain for short-chain fatty acids, leading to N-terminally acylated aeruginosins. researchgate.netplos.org

The aerG gene encodes the module that incorporates the third residue, the unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety. mdpi.comnih.gov The biosynthesis of Choi itself is a separate process catalyzed by a set of enzymes, including AerD, AerE, and AerF, which are encoded within the aer BGC. mdpi.comnih.gov The synthesized Choi is then supplied to the AerG module, which contains C, A, and T domains to incorporate it into the growing peptide chain. mdpi.com

| Module | Gene | Incorporated Substrate | Key Domains | Reference |

| Loading | aerA | Phenylpyruvate / Hydroxyphenylpyruvate | A, KR, PCP/ACP | nih.govmdpi.com |

| Elongation 1 | aerB | Hydrophobic amino acid (e.g., Leu, Tyr) | C, A, PCP, E | mdpi.complos.org |

| Elongation 2 | aerG | 2-carboxy-6-hydroxyoctahydroindole (Choi) | C, A, T | mdpi.comnih.gov |

C-Terminal Release Mechanisms and Product Diversification

The final step in aeruginosin biosynthesis is the release of the fully assembled tetrapeptide from the NRPS machinery. This release is a critical step that often contributes to the structural diversification of the final product. nih.govmdpi.com Two primary release mechanisms have been identified in aeruginosin biosynthesis. nih.gov

One mechanism involves a terminal reductase (R) domain, often found as part of the final NRPS module, such as AerM. mdpi.comnih.gov This R domain catalyzes the reductive release of the C-terminal amino acid, typically arginine, to form an argininal (B8454810) or argininol moiety. nih.govplos.org

In other cases, the C-terminal residue is modified prior to or during release. For example, in some Planktothrix strains, the C-terminal arginine is converted to 1-amino-2-(N-amidino-Δ3-pyrrolinyl)-ethyl (Aeap) by the enzyme AerH, a dioxygenase. nih.govnih.gov

The choice of release mechanism, along with the action of various tailoring enzymes, significantly expands the chemical diversity of the aeruginosin family, resulting in a wide array of natural products with potentially different biological activities. nih.govhelsinki.finih.gov

Polyketide Synthase (PKS) Contributions in Hybrid Pathways

The biosynthesis of aeruginosins is initiated by a module that exhibits features of both NRPS and PKS systems. mdpi.comnih.gov The initial building block is typically an α-hydroxy or α-keto acid. nih.gov In the biosynthesis of many aeruginosins, the first gene in the cluster, aerA, codes for a hybrid NRPS/PKS enzyme. nih.gov This initial module is responsible for activating a starter unit, such as phenylpyruvate or hydroxyphenylpyruvate. nih.gov

The AerA protein contains an adenylation (A) domain, characteristic of NRPS, which selects and activates the starter acid. nih.gov However, it also possesses a ketoreductase (KR) domain, a hallmark of PKS pathways, which reduces the keto group of the activated starter unit to a hydroxyl group. nih.govnih.gov For instance, in Planktothrix agardhii, phenylpyruvate is activated and then reduced by the KR domain to form the phenyllactic acid (Pla) moiety. nih.gov In contrast, Microcystis strains often start with hydroxy-phenylpyruvate, which is subsequently reduced to hydroxyphenyllactic acid (Hpla). nih.gov This initial PKS-like step is crucial for forming the N-terminal moiety that characterizes many aeruginosin variants. The activated and modified starter unit is then passed to the subsequent NRPS modules for peptide bond formation. nih.gov

| Enzyme/Module | Gene | Function in Hybrid Pathway | Organism Example |

| AerA | aerA | A hybrid NRPS/PKS module containing an adenylation (A) domain to activate a starter acid (e.g., phenylpyruvate) and a ketoreductase (KR) domain to reduce it. | Planktothrix agardhii, Microcystis aeruginosa nih.gov |

Enzymatic Mechanisms for Choi Moiety Biosynthesis (AerD, AerE, AerF)

Mutational analyses have confirmed that all three enzymes are essential for Choi formation. beilstein-journals.org The biosynthesis is proposed to start from the aromatic amino acid precursor, prephenate. nih.gov

AerD: This enzyme has been characterized as a prephenate decarboxylase. It catalyzes the non-aromatizing decarboxylation of prephenate, which is considered the first committed step in the pathway leading to the Choi core structure. nih.govresearchgate.net

AerE and AerF: The precise functions of AerE and AerF are still under investigation, but they are crucial for the subsequent steps in converting the product of the AerD reaction into the final Choi structure. beilstein-journals.orgresearchgate.net AerF is annotated as a putative reductase, suggesting it performs a reduction step in the pathway. nih.gov Structural and functional studies of AerF from Microcystis aeruginosa are underway to clarify its exact mechanism. nih.gov Together, these enzymes orchestrate a complex series of reactions to form the bicyclic indole (B1671886) structure before it is incorporated into the growing peptide chain by the downstream NRPS module (AerG). researchgate.netmdpi.com

| Enzyme | Gene | Proposed/Confirmed Function | Substrate/Product |

| AerD | aerD | Catalyzes the non-aromatizing decarboxylation of prephenate. nih.govresearchgate.net | Substrate: Prephenate nih.gov |

| AerE | aerE | Essential for Choi biosynthesis; exact role is yet to be fully elucidated. beilstein-journals.orgresearchgate.net | Intermediate in Choi pathway |

| AerF | aerF | Putative reductase involved in Choi biosynthesis; exact role is yet to be fully elucidated. nih.govbeilstein-journals.org | Intermediate in Choi pathway |

Evolutionary Dynamics of Aeruginosin Biosynthesis

The remarkable structural diversity observed in the aeruginosin family of peptides is a direct reflection of the dynamic evolutionary history of their biosynthetic gene clusters (aer BGCs). The evolution of these clusters is not a simple linear process but is instead shaped by a complex interplay of horizontal gene transfer, frequent recombination events, and adaptive divergence, leading to a wide array of aeruginosin variants produced by different cyanobacterial strains and ecotypes. nih.govnih.govmdpi.com This genetic plasticity allows producing organisms to rapidly generate chemical diversity, likely as a response to changing environmental pressures and ecological interactions. mdpi.compublish.csiro.au

Horizontal Gene Transfer (HGT) Events

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, is a major driver in the evolution of aeruginosin biosynthesis. nih.gov Evidence strongly suggests that the aer gene clusters in the prominent bloom-forming cyanobacterial genera, Microcystis and Planktothrix, originated from a common ancestor and have since been significantly modified by HGT events occurring between these lineages. nih.govnih.govmdpi.com

One plausible HGT event involves a large-range transfer of aer biosynthesis genes from Microcystis to Planktothrix. mdpi.com This is supported by detailed sequence comparisons showing that some Planktothrix strains possess aer BGCs with a high degree of similarity to those found in Microcystis, while the genes flanking the cluster remain typical of Planktothrix. mdpi.com

Specific gene acquisitions also point to HGT. For instance, the aerG2 gene, which codes for a portion of a nonribosomal peptide synthetase (NRPS) module in Microcystis aeruginosa NIES-98, shows significant similarity to the 3' aerG gene in Planktothrix agardhii. This suggests that the aerG2 gene in this Microcystis strain was likely acquired via HGT from a Planktothrix lineage. nih.gov Similarly, the presence of halogenase genes within the aer gene clusters of some Microcystis strains is thought to have originated from an ancient HGT event, as these genes are otherwise sporadically distributed. pasteur.fr

Table 1: Documented and Proposed Horizontal Gene Transfer (HGT) Events in Aeruginosin Biosynthesis

| Proposed HGT Event | Donor Lineage (Putative) | Recipient Lineage (Putative) | Genes Involved | Consequence | Source |

| Large-range BGC transfer | Microcystis | Planktothrix | Multiple core aer genes (aerB, aerG, aerD, aerE, aerF) | Creation of a hybrid BGC in Planktothrix, leading to novel aeruginosin variants. | mdpi.com |

| NRPS module acquisition | Planktothrix | Microcystis aeruginosa NIES-98 | aerG2 | Modification of the C-terminal NRPS module. | nih.gov |

| Halogenase acquisition | Ancient bacterium | Cyanobacterial lineage | Halogenase gene | Introduction of the capability to produce chlorinated aeruginosin congeners. | pasteur.fr |

Recombination Events and Genetic Plasticity

The genetic architecture of the aer gene cluster exhibits remarkable plasticity, largely due to frequent recombination events. nih.gov These events, which can range from small intragenic exchanges to the shuffling of entire genes or modules, are a primary source of the vast structural diversification of aeruginosin peptides. mdpi.comoup.com

Recombination is evident in the modular structure of the nonribosomal peptide synthetase (NRPS) genes. While the core genes responsible for the initial steps of synthesis (aerA, aerB) are often conserved, significant variations are found in the genes encoding tailoring enzymes and in the C-terminal NRPS modules. nih.govnih.gov These variations, often the result of recombination, lead to different peptide release mechanisms and post-synthesis modifications. nih.gov

Key examples of recombination-driven plasticity include:

Acquisition of Tailoring Enzymes: The presence or absence of genes for enzymes like halogenases, sulfotransferases, and glycosyltransferases is highly variable among strains. nih.govmdpi.com Their acquisition, likely through recombination, directly correlates with the production of halogenated, sulfated, or glycosylated aeruginosin variants. mdpi.com For example, the sporadic distribution of halogenase genes in Microcystis is explained by an initial acquisition followed by repeated gene loss events, a process that highlights the plasticity of the gene cluster. pasteur.froup.com

Intragenic and Intergenic Recombination: High sequence similarity in some regions of the aer gene clusters between different strains, contrasted with highly divergent regions elsewhere, points to a history of genetic exchange. nih.gov Recombination between NRPS modules can lead to the incorporation of different amino acid precursors, altering the peptide backbone. oup.com

Table 2: Examples of Recombination-Driven Genetic Plasticity in the aer Gene Cluster

| Recombination Event Type | Specific Example | Genetic Consequence | Structural Outcome in Aeruginosin | Source |

| Accessory Gene Acquisition | Integration of a halogenase gene into the BGC. | Presence of a functional halogenase. | Production of chlorinated aeruginosins. | pasteur.froup.com |

| Accessory Gene Acquisition | Integration of a sulfotransferase gene (e.g., ORF7). | Presence of a functional sulfotransferase. | Addition of a sulfate (B86663) group to the peptide. | mdpi.com |

| Accessory Gene Acquisition | Integration of a glycosyltransferase gene (e.g., aerI). | Presence of a functional glycosyltransferase. | Glycosylation of the Choi moiety. | mdpi.com |

| Gene Loss/Excision | Precise deletion of a halogenase gene from the BGC. | Absence of the halogenase gene. | Production of non-halogenated aeruginosins. | pasteur.fr |

| Inter-genus Recombination | Large-scale recombination of aer genes from Microcystis into Planktothrix. | Hybrid BGC with mixed ancestry. | Production of novel aeruginosin variants like Aer 716. | mdpi.com |

Divergence in Biosynthetic Pathways Among Ecotypes

The evolutionary forces of HGT and recombination have resulted in distinct aer gene cluster profiles that correlate with different cyanobacterial ecotypes—strains that are adapted to specific ecological niches. mdpi.compublish.csiro.au This suggests that the diversification of aeruginosins is not random but is likely an adaptive trait. mdpi.com

A clear example is seen in the genus Planktothrix, which has distinct evolutionary lineages adapted to either shallow or deep freshwater environments. mdpi.com Studies have shown a strong correlation between these ecotypes and the structural composition of the aeruginosins they produce. Strains belonging to certain lineages are more likely to possess the recombined aer gene cluster (group 1, with high similarity to Microcystis) and produce specific variants. mdpi.comresearchgate.net This chemical diversification related to eco-evolutionary divergence suggests that different aeruginosin structures may offer distinct advantages in different environments. mdpi.com

Similarly, in Microcystis aeruginosa, the portfolio of secondary metabolite biosynthesis gene clusters, including the aer BGC, varies significantly among strains isolated from different geographical locations. publish.csiro.au The presence of a highly conserved aer gene cluster in a majority of studied strains suggests its general importance to the species. However, variations in the cluster and the resulting aeruginosin profiles likely correspond to different ecotypes that have evolved to thrive in particular niche environments. publish.csiro.au For some Planktothrix ecotypes, it has been proposed that the production of diverse aeruginosins resulting from recombination may function as a chemical defense, potentially as a replacement for other toxins like microcystins, which have been lost in those lineages. mdpi.com

Table 3: Correlation Between Cyanobacterial Ecotype and Aeruginosin Biosynthesis

| Genus | Ecotype/Lineage | Habitat | Key aer Gene Cluster Feature | Dominant Aeruginosin Structural Trait | Source |

| Planktothrix | Lineage 1 & 3 | Shallow waterbodies | High frequency of large-range recombination with Microcystis-like genes. | Production of variants such as Aer 716 and Aer 688. | mdpi.com |

| Planktothrix | Lineage 2 | Deep waterbodies | Lower frequency of recombination; higher incidence of inactive clusters due to deletions. | Less active in aeruginosin production. | mdpi.com |

| Microcystis aeruginosa | Various ecotypes | Geographically diverse freshwater | Presence/absence and variation of tailoring enzyme genes (e.g., halogenase). | Production of either halogenated or non-halogenated congeners. | publish.csiro.au |

Mechanistic Studies of Aeruginosin a Biological Activities

Serine Protease Inhibition Profile and Specificity

Aeruginosins have been shown to inhibit a range of serine proteases, with varying degrees of potency and selectivity. uci.eduresearchgate.net Their inhibitory profile is a key area of research, with studies focusing on enzymes involved in critical physiological processes such as blood coagulation and digestion. nih.govuci.edu

Several members of the aeruginosin family have demonstrated notable inhibitory effects on thrombin, a key enzyme in the blood coagulation cascade. For instance, Aeruginosin 103-A, isolated from the cyanobacterium Microcystis viridis, inhibits thrombin with an IC50 value of 9.0 μg/mL. acs.org Another variant, Aeruginosin 525, has shown potent activity against thrombin, reducing its activity by 80% at a concentration of 45 µg/mL and exhibiting an IC50 value of 0.59 µM. mdpi.comnih.gov

In contrast, suomilide, a related compound within the broader aeruginosin family, displays minimal inhibition of human thrombin, with an IC50 value greater than 12.5 μM. nih.gov Dysinosin A, another aeruginosin analogue, has a reported Ki value of 0.45 μM for thrombin. nih.gov The crystal structure of Aeruginosin 298A in a complex with thrombin has provided insights into the molecular interactions responsible for inhibition, revealing key interactions that can inform structure-based drug design. nih.gov

| Compound | Inhibition Data | Source Organism/Type |

|---|---|---|

| Aeruginosin 103-A | IC50: 9.0 μg/mL | Microcystis viridis |

| Aeruginosin 525 | IC50: 0.59 µM | Aphanizomenon sp. |

| Suomilide | IC50: >12.5 μM | Member of Aeruginosin family |

| Dysinosin A | Ki: 0.45 μM | Aeruginosin analog |

Aeruginosins are potent inhibitors of trypsin, a key digestive serine protease. nih.govnih.gov Their activity extends to various trypsin isoenzymes, with some compounds showing remarkable selectivity.

Research has highlighted the selective inhibition of human trypsin isoenzymes by certain aeruginosins. Suomilide, for example, demonstrates a clear preference for inhibiting human trypsin-2 and trypsin-3 over trypsin-1. nih.govacs.org This selectivity is significant given the high degree of similarity in the active sites of these isoenzymes, which typically makes selective targeting a challenge. acs.org Molecular dynamics simulations have suggested that suomilide has a long residence time when bound to trypsins, which was experimentally confirmed for trypsin-1 and trypsin-3. acs.orgnih.gov

Similarly, newly discovered members of the aeruginosin family, the varlaxins, also exhibit strong inhibition of all three human trypsin isoenzymes, including the therapeutically relevant trypsin-3, which is implicated in cancer progression. rsc.org

| Compound | Trypsin-1 (IC50) | Trypsin-2 (IC50) | Trypsin-3 (IC50) |

|---|---|---|---|

| Suomilide | 104 nM | 4.7 nM | 11.5 nM |

| Varlaxin 1046A | 0.62–3.6 nM (range for all three isoenzymes) | ||

| Varlaxin 1022A | 97–230 nM (range for all three isoenzymes) |

Historically, many biochemical evaluations of aeruginosins utilized bovine and porcine trypsins. acs.orgmdpi.com However, the primary structures of these non-human trypsins differ from their human counterparts. acs.org This sequence divergence can lead to variations in inhibitory activity and may not accurately predict the efficacy of these compounds in a human physiological context. mdpi.com For example, suomilide was initially reported to inhibit a non-human trypsin with an IC50 of 1.8 μM, a significantly lower potency than what was later observed against human trypsin isoenzymes. acs.org Varlaxins also demonstrated strong inhibitory activity against porcine trypsin before being tested on human variants. nih.gov

The inhibitory activity of aeruginosins extends to plasmin, a crucial enzyme in the fibrinolytic system responsible for breaking down blood clots. The first aeruginosin identified, 298A, was found to inhibit plasmin activity. mdpi.com Suomilide has also been reported to inhibit plasmin at low micromolar concentrations. nih.gov A more detailed study revealed that suomilide inhibits human plasmin with an IC50 value of 7.6 ± 2.3 nM. nih.gov Among the aeruginosin family, Aeruginosin 89A has been identified as a particularly potent inhibitor of plasmin, with a reported IC50 of 0.02 μM. mdpi.com

In addition to serine proteases, at least one member of the aeruginosin family has been shown to inhibit carboxypeptidase A, a metalloenzyme. Aeruginosin 525, isolated from Aphanizomenon sp., demonstrated inhibitory activity against carboxypeptidase A. mdpi.comnih.gov At a concentration of 45 µg/mL, it reduced the enzyme's activity by 47%, with a calculated IC50 value of 89.68 µM. mdpi.com

| Enzyme | Compound | Inhibition Data |

|---|---|---|

| Plasmin | Aeruginosin 298A | Inhibitory activity observed |

| Suomilide | IC50: 7.6 ± 2.3 nM | |

| Aeruginosin 89A | IC50: 0.02 μM | |

| Carboxypeptidase A | Aeruginosin 525 | IC50: 89.68 µM |

Absence of Inhibition on Other Proteases (e.g., Elastase, Chymotrypsin)

While aeruginosins are potent inhibitors of certain serine proteases like trypsin and thrombin, some variants exhibit high specificity and a notable lack of activity against other proteases. mdpi.comnih.gov For instance, the aeruginosin variant AER525, isolated from the cyanobacterium Aphanizomenon sp., demonstrated potent inhibition of thrombin and also affected trypsin and carboxypeptidase A. nih.gov However, this same compound was found to have no inhibitory effect on elastase and chymotrypsin. mdpi.comnih.gov This selectivity is a key feature of certain aeruginosins, highlighting their potential for targeted therapeutic applications. However, it is worth noting that other reports have suggested that some aeruginosins can inhibit a broader range of proteases, including chymotrypsin and elastase, indicating that inhibitory profiles vary across the diverse aeruginosin family. researchgate.net

Enzyme-Inhibitor Complex Characterization

The precise mechanism of serine protease inhibition by aeruginosins has been significantly illuminated by X-ray crystallography. researchgate.net Structural analyses of aeruginosin-protease complexes have revealed the molecular basis for their potent and specific inhibitory activity. nih.gov A key example is the crystal structure of the complex between bovine trypsin and aeruginosin 98-B (PDB ID: 1AQ7). rcsb.org This analysis, performed at a resolution of 2.20 Å, provided a detailed view of the inhibitor bound within the active site of the enzyme. rcsb.org

Similarly, the structure of the human thrombin-aeruginosin 298-A complex has also been determined. ingentaconnect.com These crystallographic studies show that the P1 arginine mimetic, a characteristic feature of many aeruginosins, fits into the S1 specificity pocket of the protease, forming a salt bridge with the conserved Asp189 residue. ingentaconnect.com The studies also highlight that the inhibition is a result of numerous hydrogen bonds and van der Waals interactions between the inhibitor and the enzyme, rather than the formation of a covalent bond with the catalytic Ser195. ingentaconnect.com The diverse structural modifications found in different aeruginosins are responsible for their varying affinities for the catalytic pockets of proteases like trypsin and thrombin. nih.gov

Complementing static crystallographic data, molecular dynamics (MD) simulations provide critical insights into the dynamic interactions between aeruginosins and their target proteases. acs.orgnih.gov These computational methods allow for the evaluation of internal movements, structural changes, and the dynamics of the binding mechanism in a simulated physiological environment. nih.gov

For example, MD simulations were employed to study the binding of suomilide, an aeruginosin-family natural product, to human trypsins. acs.orgacs.org The simulations suggested that suomilide has a long residence time when bound to the active site of the enzymes. acs.orgacs.org This finding was subsequently confirmed by experimental data, which showed residence times of 1.5 and 57 minutes for trypsin-1 and trypsin-3, respectively. acs.org Such studies are crucial for understanding the stability of the enzyme-inhibitor complex and for predicting the duration of the inhibitory effect, which is a key parameter in drug development. acs.orgacs.org The simulations can reveal detailed ligand-protein interactions, such as hydrogen bonds with specific residues like Gly66 and Asp161, which are crucial for stable binding. nih.gov

Cellular Mechanisms Beyond Protease Inhibition

Certain aeruginosins have demonstrated biological activities that extend beyond simple enzyme inhibition, including the ability to modulate complex cellular processes like cancer cell invasion. nih.govacs.org Serine proteases, such as trypsin-3 (also known as mesotrypsin or PRSS3), are often overexpressed in cancers and play a role in promoting tumor progression and metastasis. uni-freiburg.deresearchgate.net

The aeruginosin suomilide has been shown to inhibit the invasion of aggressive and metastatic PC-3M prostate cancer cells. nih.govacs.org Importantly, this anti-invasive effect was observed without the compound affecting cell proliferation, suggesting a specific action on the mechanisms of cell migration and invasion rather than general cytotoxicity. nih.govacs.org The potent inhibition of trypsin-3, coupled with a long residence time and the ability to block prostate cancer cell invasion, makes suomilide an attractive lead compound for developing drugs that target cancers overexpressing this protease. acs.org This highlights the potential of aeruginosins as anti-invasive agents, a therapeutic strategy that could target key events in the metastatic cascade. nih.gov

Several members of the aeruginosin family have been identified as having significant anti-inflammatory properties. mdpi.comnih.gov This activity is particularly interesting as it suggests a therapeutic potential beyond their roles as anticoagulants or anti-cancer agents. nih.gov

Aeruginosin 828A (AER828A), a sulfated and chlorinated linear peptide, has demonstrated anti-inflammatory activity in a human hepatoma cell line (Huh7). nih.govnih.gov It was shown to promote a down-regulation of the transcription of pro-inflammatory cytokines, specifically interleukin 8 (IL-8) and tumor necrosis factor α (TNF-α), in stimulated cells. nih.govnih.gov

Another variant, aeruginosin-865, isolated from Nostoc sp., has also been characterized as a potent anti-inflammatory agent. nih.govresearchgate.net In studies using human pulmonary microvascular endothelial cells (HLMVECs), aeruginosin-865 significantly reduced the levels of the proinflammatory mediators IL-8 and intercellular adhesion molecule-1 (ICAM-1). mdpi.comnih.gov The mechanism for this effect was linked to the inhibition of NF-κB translocation to the nucleus. nih.govresearchgate.net Notably, these anti-inflammatory effects were observed without any associated cytotoxicity. mdpi.comnih.gov

Influence on Cytochrome P450 Enzymes

Aeruginosin A has been the subject of mechanistic studies to determine its influence on the activity of cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide array of xenobiotics and endogenous compounds. Research has indicated that this compound exhibits a mild inhibitory effect on several key CYP450 isoforms.

Studies involving baculovirus-expressed human P450 enzymes have demonstrated that this compound interacts with CYP2C9, CYP2D6, and CYP3A4. nih.govmdpi.comresearchgate.net The inhibitory activity of this compound was found to be most pronounced against CYP3A4, particularly at higher concentrations. nih.govmdpi.com In contrast, its effects on CYP2D6 and CYP2C9 were characterized as weak. nih.govmdpi.com For CYP2C9, the inhibition by this compound was observed to be concentration-dependent. mdpi.com

One study determined the half-maximal inhibitory concentration (IC50) for the effect of this compound on CYP3A4.

| Compound | CYP450 Isoform | IC50 |

| This compound | CYP3A4 | 5.7 µM |

This table presents the in vitro inhibitory activity of this compound on a specific human cytochrome P450 enzyme isoform. Data is derived from studies using baculovirus-expressed human P450 enzymes. mdpi.com

Further research has also explored the effects of other aeruginosin variants. For instance, Aeruginosin 828A has been shown to induce the expression of cytochrome P450 enzymes in human hepatoma cell lines. This suggests that while some aeruginosins may have inhibitory effects, others could act as inducers of these metabolic enzymes.

Chemical Synthesis and Analog Development for Structure Activity Relationship Sar Studies

Total Synthesis Methodologies for Aeruginosin A and Representative Analogs

Several research groups have reported the total synthesis of this compound and its related analogs. acs.orgnih.gov A significant challenge in these syntheses is the precise control of stereochemistry at multiple chiral centers. The development of a highly versatile synthetic method is essential to generate a library of analogs for SAR studies, aiming to enhance potency and selectivity. pnas.orgacs.org

The control of stereochemistry is the cornerstone of synthesizing this compound. Modern asymmetric catalysis provides powerful tools to establish the required absolute configurations with high fidelity. Key strategies employed include phase-transfer catalysis, epoxidation, and C-H activation. pnas.orgnih.gov

Asymmetric phase-transfer catalysis (PTC) has proven to be a highly effective method for the synthesis of optically active α-amino acids, offering benefits such as simple procedures, mild conditions, and scalability. pnas.orgacs.org In the synthesis of Aeruginosin 298-A, novel two-center asymmetric catalysts have been utilized to control the stereochemistry of the D-Leucine (D-Leu) and L-Argininol (L-Argol) portions. pnas.org For instance, the phase-transfer alkylation of a glycine (B1666218) Schiff base substrate with methallyl bromide, catalyzed by a specifically designed chiral catalyst, affords the D-Leu precursor in high yield and enantiomeric excess. pnas.org This method's versatility allows for the synthesis of various analogs by simply changing the electrophile used in the alkylation step. pnas.org

Table 1: Synthesis of D-Amino Acid Precursors via Asymmetric Phase-Transfer Catalysis (PTC)

| Target Analog | Electrophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| D-Leu (for Aeruginosin 298-A) | Methallyl bromide | D-3a | 93 | 91 |

| D-Tyr analog | - | D-3b | 88 | 92 |

Data sourced from PNAS. pnas.org